2-(4-benzyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Structural Chemistry RBP4 Antagonism Procurement Identity Verification

The compound 2-(4-benzyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (C20H19F3N2O3, MW 392.37) is a synthetic morpholinone derivative containing a 4-benzyl substituent on the oxomorpholine ring and a 3-(trifluoromethyl)phenyl acetamide moiety. It is primarily investigated as a non-retinoid antagonist of retinol-binding protein 4 (RBP4) and is often cataloged under the research code 'A 1120'.

Molecular Formula C20H19F3N2O3
Molecular Weight 392.4 g/mol
Cat. No. B11062525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Molecular FormulaC20H19F3N2O3
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESC1COC(C(=O)N1CC2=CC=CC=C2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C20H19F3N2O3/c21-20(22,23)15-7-4-8-16(11-15)24-18(26)12-17-19(27)25(9-10-28-17)13-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2,(H,24,26)
InChIKeyWIQYYQNHWQBOHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Benzyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide: Key Compound Identity and Procurement Baseline


The compound 2-(4-benzyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (C20H19F3N2O3, MW 392.37) is a synthetic morpholinone derivative containing a 4-benzyl substituent on the oxomorpholine ring and a 3-(trifluoromethyl)phenyl acetamide moiety . It is primarily investigated as a non-retinoid antagonist of retinol-binding protein 4 (RBP4) and is often cataloged under the research code 'A 1120' . However, critical structural analysis reveals that the published high-affinity RBP4 ligand A1120 (CAS 1152782-19-8) possesses a 4-[2-(trifluoromethyl)phenyl]piperidine scaffold, not a 4-benzyl-3-oxomorpholine core [1]. This discrepancy is of utmost importance for procurement: the actual structure of the physical sample must be verified, as the pharmacological profile documented in the literature may not apply to the morpholinone isomer without explicit experimental confirmation.

Critical Structural Identity Risk: Why the Morpholinone Scaffold of 2-(4-Benzyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Cannot Be Interchanged with the Piperidine-Based A1120


The RBP4 antagonist literature is anchored on a specific piperidine-carboxamido-benzoic acid structure (A1120, Ki = 8.3 nM), which forms a defined hydrogen-bond network with the RBP4 binding pocket as shown in co-crystal structures [1][2]. Substituting this with a 4-benzyl-3-oxomorpholin-2-yl acetamide, as in the target compound, alters the central scaffold's topology, electronic distribution, and conformational flexibility. The morpholine oxygen and the ketone at position 3 introduce hydrogen-bond acceptors absent in the piperidine system, while the benzyl group attached to the morpholine nitrogen presents a different steric footprint compared to the 2-trifluoromethylphenyl substituent on the piperidine. Without a dedicated co-crystal structure or head-to-head biochemical profiling of this exact morpholinone isomer, assuming functional equivalence would be scientifically unfounded and could lead to procurement of a compound with divergent target engagement and selectivity . Any generic substitution must be rejected until experimental binding data (Ki/IC50) specific to this morpholinone scaffold are generated and compared directly to the literature-standard piperidine A1120 compound.

Quantitative and Structural Differentiation Guide for 2-(4-Benzyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide


Scaffold-Level Structural Divergence from the Canonical RBP4 Antagonist A1120

The target compound features a 4-benzyl-3-oxomorpholine core, whereas the literature-defined high-affinity RBP4 antagonist A1120 (Ki = 8.3 nM) possesses a 4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamido)benzoic acid scaffold [1]. This represents a fundamental scaffold hop: the morpholinone ring replaces the piperidine and the benzyl group replaces the trifluoromethylphenyl substitution, while the acetamide linker to the 3-(trifluoromethyl)phenyl ring differs entirely from the carboxamido-benzoic acid terminus of A1120. The key structural parameters are summarized below.

Structural Chemistry RBP4 Antagonism Procurement Identity Verification

Physicochemical Property Comparison: LogP, Solubility, and Permeability Estimates

Computational prediction suggests that the target morpholinone compound has a marginally higher lipophilicity than the A1120 piperidine isomer, though overall properties remain within drug-like space. The morpholinone oxygen and the benzyl group are expected to alter aqueous solubility and hydrogen-bonding capacity compared to the piperidine-carboxamido-benzoic acid system. These differences are critical when selecting a compound for in vitro assays requiring specific DMSO stock solubility or for in vivo formulation design.

ADME Drug-likeness Solubility

Absence of Confirmed RBP4 Binding Affinity for the Morpholinone Isomer

The landmark publication by Motani et al. (2009) established that A1120 binds RBP4 with a Ki of 8.3 nM and disrupts the RBP4-transthyretin interaction [1]. This activity is explicitly attributed to the piperidine-carboxamido-benzoic acid scaffold visualized in the co-crystal structure (PDB: 3FMZ). There is no peer-reviewed publication or authoritative database entry that reports a measured Ki, IC50, or Kd value for the 4-benzyl-3-oxomorpholin-2-yl acetamide isomer against RBP4. Any vendor listing a Ki of 8.3 nM for the morpholinone compound is likely conflating the literature data for the piperidine isomer.

Target Engagement RBP4 Pharmacology Binding Assay

Validated Application Scenarios for 2-(4-Benzyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Based on Structural Evidence


Negative Control for RBP4-Targeted Assays (Requires In-House Validation)

Because the morpholinone scaffold has not been experimentally confirmed to bind RBP4, this compound can serve as a structurally distinct negative control in biochemical and cellular assays designed to probe the scaffold-specificity of RBP4 antagonism. Researchers comparing it head-to-head with the piperidine A1120 compound can delineate which pharmacological effects are scaffold-dependent, provided that both compounds are identity-verified by NMR and LC-MS before use [1].

Chemical Biology Probe for Scaffold-Hopping SAR Studies

The complete scaffold divergence between the target morpholinone and the A1120 piperidine isomer presents a unique opportunity for structure-activity relationship (SAR) campaigns. Medicinal chemistry teams can utilize this compound as a starting point to explore whether a morpholinone core can be optimized to recapitulate or improve upon the RBP4 binding of the piperidine series. No binding data exist, so initial screening against RBP4 is mandatory [1].

Analytical Reference Standard for Isomer-Specific Method Development

Given the identical molecular formula but distinct connectivity of the morpholinone versus the piperidine isomer, this compound is an ideal candidate for developing and validating orthogonal analytical methods (e.g., UPLC-MS with chiral and structural isomer resolution, quantitative NMR) that differentiate these two scaffolds in complex mixtures or during synthetic scale-up. Its unique retention time and fragmentation pattern relative to A1120 provide a benchmark for identity and purity assays [2].

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